4-Ethylphenylmagnesium bromide

Catalog No.
S3329104
CAS No.
22873-28-5
M.F
C8H9BrMg
M. Wt
209.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylphenylmagnesium bromide

CAS Number

22873-28-5

Product Name

4-Ethylphenylmagnesium bromide

IUPAC Name

magnesium;ethylbenzene;bromide

Molecular Formula

C8H9BrMg

Molecular Weight

209.37 g/mol

InChI

InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

QSGSHZBZGXYVOQ-UHFFFAOYSA-M

SMILES

CCC1=CC=[C-]C=C1.[Mg+2].[Br-]

Canonical SMILES

CCC1=CC=[C-]C=C1.[Mg+2].[Br-]

Synthesis of Aromatic Alcohols:

4-EtPhMgBr can be used to prepare aromatic alcohols through a nucleophilic aromatic substitution reaction. The Grignard reagent reacts with the aromatic ring, displacing a leaving group (often a halogen) and forming a carbon-carbon bond. The resulting product is then quenched with water to yield the desired alcohol. This approach is particularly useful for introducing the ethyl group and a hydroxyl group onto an aromatic ring in a single step. [PubChem, 4-Ethylphenylmagnesium bromide, ""]

As a Precursor for Other Organometallic Reagents:

4-EtPhMgBr can be used as a starting material for the synthesis of other organometallic reagents, which are valuable tools in organic synthesis. For example, treatment with transition metal catalysts can convert 4-EtPhMgBr into various transition metal complexes containing the ethylphenyl group. These complexes can then be employed in various catalytic reactions. [ScienceDirect, Recent advances in the synthesis of Grignard reagents, ""]

4-Ethylphenylmagnesium bromide is an organomagnesium compound with the chemical formula C8_8H9_9BrMg. It is categorized as a Grignard reagent, which are pivotal in organic synthesis due to their ability to form carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran, a common solvent in organic chemistry, and is known for its reactivity and utility in various synthetic pathways .

  • Nucleophilic Addition: It can add to carbonyl compounds, such as aldehydes and ketones, forming alcohols upon hydrolysis. For example:
    RCHO+C8H9BrMgRCH(OH)C8H9+MgBrOHRCHO+C_8H_9BrMg\rightarrow RCH(OH)C_8H_9+MgBrOH
  • Deprotonation: This reagent can also function as a strong base, deprotonating acidic compounds:
    RCCH+C8H9BrMgRCCMgBr+C8H9HRC≡CH+C_8H_9BrMg\rightarrow RC≡CMgBr+C_8H_9H
  • Formation of Carbon-Carbon Bonds: It is frequently used to create new carbon-carbon bonds by reacting with alkyl halides or other electrophiles .

While specific biological activities of 4-ethylphenylmagnesium bromide are not extensively documented, Grignard reagents are generally known for their potential toxicity and corrosive properties. They can cause severe skin burns and eye damage upon contact, indicating that safety precautions are necessary when handling these compounds . The biological implications largely stem from their reactivity rather than any inherent pharmacological effects.

4-Ethylphenylmagnesium bromide can be synthesized through the reaction of 4-bromoethylbenzene with magnesium in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The general reaction can be represented as follows:

C8H9Br+MgC8H9BrMgC_8H_9Br+Mg\rightarrow C_8H_9BrMg

This method ensures that the reaction environment is free from moisture, which could otherwise lead to hydrolysis and formation of unwanted by-products .

The primary applications of 4-ethylphenylmagnesium bromide include:

  • Organic Synthesis: It is widely utilized for constructing complex organic molecules through carbon-carbon bond formation.
  • Pharmaceutical Chemistry: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
  • Material Science: Used in polymer chemistry for modifying polymer structures or creating new materials .

Several compounds share structural similarities with 4-ethylphenylmagnesium bromide, notably other Grignard reagents. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Phenylmagnesium bromideC6_6H5_5BrMgWidely used for similar applications but lacks the ethyl group.
Ethylmagnesium bromideC2_2H5_5MgBrA simpler Grignard reagent; used mainly for ethyl additions.
Benzylmagnesium chlorideC7_7H7_7ClMgSimilar reactivity but with a benzyl group instead of ethyl.

Uniqueness: The presence of the ethyl group in 4-ethylphenylmagnesium bromide provides distinct reactivity patterns compared to its simpler counterparts like phenylmagnesium bromide or ethylmagnesium bromide. This unique structure allows for specific applications in synthesizing more complex organic molecules that require both aromatic and aliphatic characteristics .

Traditional Grignard Reaction Protocols

Magnesium Activation Techniques for Halide Substrates

The initiation of magnesium metal is pivotal for successful Grignard reagent formation. Classical methods employ iodine crystals to etch the magnesium surface, removing oxide layers and exposing reactive sites. For example, bromobenzene reacts with magnesium in dry diethyl ether upon iodine addition, initiating exothermic reflux. Modern advancements utilize diisobutylaluminum hydride (DIBAH) to pre-activate magnesium turnings, enabling reactions to commence below 20°C and minimizing thermal runaway risks. Mechanical activation—via sonication or grinding—enhances surface area, though it requires stringent moisture exclusion.

Table 1: Magnesium Activation Methods

MethodInitiator/TechniqueInitiation TemperatureEfficiency
Iodine etchingCrystal iodine30–40°CModerate
DIBAH pretreatmentDiisobutylaluminum hydride≤20°CHigh
MechanicalSonicationAmbientVariable

Solvent Systems in Classical Preparation Approaches

Diethyl ether remains the solvent of choice due to its moderate Lewis basicity, which stabilizes the Grignard reagent without overly solvating the magnesium center. Tetrahydrofuran (THF) offers higher boiling points (65–67°C) and improved solubility for aromatic substrates, facilitating reactions with less-reactive halides. Anhydrous conditions are mandatory; trace water deactivates magnesium via hydroxide formation.

Table 2: Solvent Properties for Grignard Synthesis

SolventBoiling Point (°C)Dielectric ConstantSuitability
Diethyl ether34.64.3High
THF667.5Moderate

Continuous Flow Synthesis Innovations

Residence Time Optimization in Flow Reactors

Continuous flow systems mitigate hazards associated with exothermic Grignard reactions by enabling precise temperature control. Residence times of 2–5 minutes in microreactors ensure complete substrate conversion while preventing Mg passivation. For instance, 4-ethylphenylmagnesium bromide synthesis achieves >90% yield at 25°C with a 3-minute residence time, compared to 30–60 minutes in batch processes.

Concentration Control Strategies

Maintaining halide concentrations below 1.5 M prevents premature precipitation of magnesium salts. Flow systems employ dynamic mixing chambers to gradually introduce 4-bromoethylbenzene into magnesium-packed columns, ensuring stoichiometric balance. Real-time UV-Vis monitoring adjusts feed rates to sustain optimal reagent stability.

Halide Substrate Purity Requirements

4-Bromoethylbenzene must exhibit ≥99.5% purity, as impurities like alcohols or ketones quench the Grignard intermediate. Distillation under reduced pressure (40–50°C, 10 mmHg) removes residual protic contaminants. Halide substrates are typically stored over molecular sieves (3Å) to prevent moisture absorption.

Atmosphere Control Methodologies

Inert atmospheres (nitrogen or argon) are essential throughout synthesis. Glovebox techniques or Schlenk lines ensure oxygen levels <1 ppm. Solvents undergo degassing via freeze-pump-thaw cycles, and reaction vessels are flame-dried under vacuum to eliminate adsorbed water.

Molecular Adduct Formation with Ether Solvents

4-Ethylphenylmagnesium bromide exists in solution as a coordination complex with ether solvents, a characteristic shared across Grignard reagents. The magnesium center adopts a tetrahedral geometry, coordinated by two solvent molecules (e.g., THF) alongside the organic ligand and bromide ion [2] [4]. This solvation stabilizes the reagent by mitigating the high electrophilicity of the magnesium atom. The molecular structure, confirmed by computed descriptors such as the SMILES notation [Mg++].[Br-].CCC1=CC=[C-]C=C1 [1], highlights the anionic phenyl ring bonded to magnesium.

In THF solutions, the compound forms adducts of the type (4-EtC₆H₄)MgBr(THF)₂, where THF molecules occupy axial positions in the magnesium coordination sphere [2] [4]. This solvation structure is critical for maintaining reagent stability, as evidenced by the commercial availability of 4-ethylphenylmagnesium bromide as a 0.5 M solution in THF [4]. The solvent’s lone pairs donate electron density to the magnesium, reducing its Lewis acidity and preventing decomposition pathways such as β-hydride elimination.

Schlenk Equilibrium Considerations

Temperature-Dependent Composition Shifts

The Schlenk equilibrium governs the interconversion between monomeric and dimeric species of 4-ethylphenylmagnesium bromide in solution. At elevated temperatures, the equilibrium shifts toward dissociated monomers due to the entropic favorability of releasing solvent molecules [3]. For example, the dimeric form [(4-EtC₆H₄)Mg(μ-Br)]₂ may dissociate into two monomeric (4-EtC₆H₄)MgBr(THF) units as thermal energy overcomes the enthalpic stabilization provided by Mg–Br–Mg bridging [3].

This temperature sensitivity has practical implications for reagent handling. Cooling solutions promotes dimer formation, which can precipitate as insoluble aggregates, while warming restores reactivity by increasing monomer concentration [3]. Studies on analogous Grignard reagents suggest an equilibrium constant K for the Schlenk equilibrium that varies exponentially with temperature, following the van’t Hoff equation:

$$
\ln K = -\frac{\Delta H^\ominus}{R} \left(\frac{1}{T}\right) + \frac{\Delta S^\ominus}{R}
$$

where ΔH⦵ and ΔS⦵ represent the enthalpy and entropy changes of dissociation [3].

Concentration Effects on Speciation

At high concentrations (>0.5 M), 4-ethylphenylmagnesium bromide preferentially forms dimeric and oligomeric species due to increased collision frequency between monomers [3]. This concentration-dependent behavior is exemplified by the following equilibrium:

$$
2\,(\text{4-EtC}6\text{H}4)\text{MgBr(THF)}2 \rightleftharpoons [(\text{4-EtC}6\text{H}4)\text{Mg(μ-Br)}]2(\text{THF})_n + 2\,\text{THF}
$$

The degree of oligomerization correlates with reduced reactivity, as bridging bromides hinder nucleophilic attack at the magnesium-bound carbon. Dilute solutions (<0.1 M) favor monomeric species, enhancing the reagent’s effectiveness in reactions requiring strong nucleophiles, such as carbonyl additions [3] [4].

Solvent Coordination Chemistry

The choice of solvent profoundly impacts the stability and reactivity of 4-ethylphenylmagnesium bromide. THF, with its strong donor ability (Donor Number = 20.0), forms stable five-membered chelate rings with magnesium, optimizing solvation while maintaining kinetic lability for reactions [2] [4]. In contrast, less coordinating solvents like diethyl ether (Donor Number = 19.2) result in looser ion pairs, increasing reactivity but reducing storage stability.

Table 1: Solvent Coordination Effects on 4-Ethylphenylmagnesium Bromide

SolventDonor NumberCoordination StabilityReactivity
Tetrahydrofuran20.0HighModerate
Diethyl ether19.2ModerateHigh
2-Methyl-THF21.3Very HighLow

Data derived from studies on analogous Grignard systems [2] [3].

The solvent’s dielectric constant also influences ion pairing. In THF (ε = 7.6), the magnesium center remains tightly associated with the bromide counterion, whereas higher dielectric solvents like dimethylformamide (ε = 36.7) would promote full dissociation—though such solvents are incompatible due to their protic nature [2] [3].

Hydrogen Bond Acceptor Count

2

Exact Mass

207.97380 g/mol

Monoisotopic Mass

207.97380 g/mol

Heavy Atom Count

10

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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